molecular formula C7H9NO B152446 (S)-1-(Pyridin-4-yl)ethanol CAS No. 54656-96-1

(S)-1-(Pyridin-4-yl)ethanol

Cat. No. B152446
CAS RN: 54656-96-1
M. Wt: 123.15 g/mol
InChI Key: HVOAMIOKNARIMR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Pyridin-4-yl)ethanol is a chiral compound that is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of pharmaceuticals. While the provided papers do not directly discuss (S)-1-(Pyridin-4-yl)ethanol, they do provide insights into related compounds and their reactivity, which can be informative for understanding the properties and reactivity of (S)-1-(Pyridin-4-yl)ethanol.

Synthesis Analysis

The synthesis of related chiral pyridinyl ethanol compounds can be achieved through kinetic resolution, as demonstrated in the preparation of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica SP435-L lipase . This method showcases the potential for enzymatic resolution to obtain enantiomerically pure compounds, which could be applied to the synthesis of (S)-1-(Pyridin-4-yl)ethanol.

Molecular Structure Analysis

The molecular structure of (S)-1-(Pyridin-4-yl)ethanol would consist of a pyridine ring attached to an ethanol moiety. The position of the substituents on the pyridine ring can significantly affect the compound's reactivity and physical properties. The stereochemistry at the chiral center is crucial for the compound's application in enantioselective synthesis.

Chemical Reactions Analysis

The reactivity of pyridinyl compounds in nucleophilic substitution reactions can be inferred from the kinetics and mechanism of the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates . The study suggests that the reactions proceed through a zwitterionic tetrahedral intermediate, and the rate of reaction can be influenced by the basicity of the pyridine and the electron-withdrawing or -donating nature of substituents on the thiobenzoate.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-1-(Pyridin-4-yl)ethanol are not provided in the papers, the properties of similar compounds can be indicative. The solubility, boiling point, and melting point of (S)-1-(Pyridin-4-yl)ethanol would be influenced by the presence of the pyridine ring and the ethanol group. The compound's chiral nature would also affect its optical properties, such as specific rotation.

Scientific Research Applications

Protecting Group in Polymer Chemistry

(S)-1-(Pyridin-4-yl)ethanol, under its related form 2-(Pyridin-2-yl)ethanol, has been utilized as a protecting group for carboxylic acids in polymer chemistry. It offers selective removal options, either chemically under alkaline conditions or thermally, and is stable under acidic conditions. This attribute makes it particularly valuable for polymerization processes (Elladiou & Patrickios, 2012).

Chemoenzymatic Synthesis

In the field of chemoenzymatic synthesis, a derivative of (S)-1-(Pyridin-4-yl)ethanol has been prepared and used in the production of beta3-adrenergic receptor agonists. This demonstrates its role in facilitating the synthesis of biologically active compounds (Perrone et al., 2006).

Water Oxidation Catalysts

Research on Ru complexes for water oxidation has shown the use of pyridine derivatives, similar to (S)-1-(Pyridin-4-yl)ethanol, as part of the complex structure. These studies contribute to the development of catalysts for chemical reactions essential in energy conversion processes (Zong & Thummel, 2005).

Surface Chemistry

The compound has been involved in studies on self-assembled monolayers on gold surfaces. Such applications are critical in surface chemistry, particularly for the development of sensors and electronic devices (Silien et al., 2009).

Mercury Detection

A derivative of (S)-1-(Pyridin-4-yl)ethanol has been used in creating a colorimetric chemosensor for detecting mercury(II) ions. This application is significant in environmental monitoring and public health (Pan et al., 2015).

Complexation in Inorganic Chemistry

The compound has been part of complexation studies in inorganic chemistry, particularly involving copper(II) and cadmium(II) ions. Such studies contribute to our understanding of metal-ligand interactions, which are fundamental in the field of coordination chemistry (Mardani et al., 2019).

One-Pot Synthesis

In synthetic chemistry, (S)-1-(Pyridin-4-yl)ethanol has been used in one-pot synthesis processes, demonstrating its utility in facilitating efficient chemical synthesis (Magadum & Yadav, 2017).

Safety And Hazards

“(S)-1-(Pyridin-4-yl)ethanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water .

properties

IUPAC Name

(1S)-1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMIOKNARIMR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyridin-4-yl)ethanol

CAS RN

54656-96-1
Record name (S)-(-)-alpha -Methyl-4-pyridinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 23.8 g of ethyl 4-pyridylacetate in 100 ml of anhydrous tetrahydrofuran is added dropwise to 5.5 g of lithium aluminum hydride in 150 ml of anhydrous tetrahydrofuran under nitrogen. The mixture is heated at 50° (bath) for 40 minutes, then cooled in an ice bath, and the excess lithium aluminum hydride is decomposed by addition of 6.6 ml of water followed by 6.6 ml of 15% aqueous sodium hydroxide and 20 ml of water. The solid is filtered off and the filtrate concentrated in vacuo to yield 4-pyridylethanol.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-acetylpyridine (2.50 g, 20.6 mmol) in methanol (25 ml) sodium borohydride (1.56 g, 41.2 mmol) was added in portions. After stirring overnight at RT water was added and the mixture was evaporated to dryness in vacuo. The product was taken into ethyl acetate. The solvent was evaporated to give 2.53 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.32 (3H, d), 4.69-4.75 (1H, m), 5.38 (1H, d), 7.34 (2H, d), 8.49 (2H, d).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium borohydride (310.0 mg; 8.25 mmol) was added portionwise to a cooled (0° C.) solution of 4-acetylpyridine (500.0 mg; 4.13 mmol) in ethanol under argon atmosphere. The reaction mixture was slowly warmed to room temperature, stirred for 4 hours. Quenched with water and solvent removed. Extracted with dichloromethane, washed with water, brine, dried and solvent removed to yield 500 milligrams of 1-(4-pyridyl)ethanol.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Pyridin-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(Pyridin-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
(S)-1-(Pyridin-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
(S)-1-(Pyridin-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
(S)-1-(Pyridin-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-1-(Pyridin-4-yl)ethanol

Citations

For This Compound
5
Citations
DB Magadum, GD Yadav - Chirality, 2017 - Wiley Online Library
The synthesis of (R)‐1‐(pyridin‐4‐yl)ethyl acetate was achieved over tandem palladium‐lipase catalyst with 100% selectivity using 4‐acetyl pyridine as a reactant. The 2% w/w …
Number of citations: 9 onlinelibrary.wiley.com
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
Y Xie, JH Xu, WY Lu, GQ Lin - Bioresource technology, 2009 - Elsevier
A new resource of biocatalyst for asymmetric reduction of aromatic ketones has been discovered for the first time from a common plant seed, adzuki bean, ie Phaseolus angularis (Willd.…
Number of citations: 48 www.sciencedirect.com
LL Machado, G de Gonzalo, TLG Lemos… - Journal of Molecular …, 2009 - Elsevier
Immobilized Manihot esculenta and Passiflora edulis juice preparations have been employed as stereoselective biocatalysts in the enzymatic acetylation of a set of racemic alcohols. …
Number of citations: 17 www.sciencedirect.com
WY Shen, YY Li, ZR Dong, JX Gao - Synthesis, 2009 - thieme-connect.com
Chiral diaminodiphosphine-ruthenium (II) complexes were found to be excellent catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones in propan-2-ol. In the …
Number of citations: 11 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.